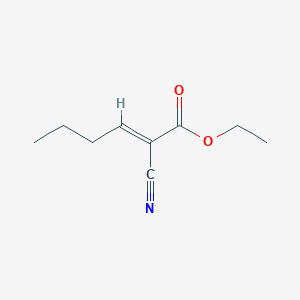

Ethyl 2-cyanohex-2-enoate

CAS No.: 996-95-2

Cat. No.: VC5035417

Molecular Formula: C9H13NO2

Molecular Weight: 167.208

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 996-95-2 |

|---|---|

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.208 |

| IUPAC Name | ethyl (E)-2-cyanohex-2-enoate |

| Standard InChI | InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3/b8-6+ |

| Standard InChI Key | USHSLSUBTWXMQR-UHFFFAOYSA-N |

| SMILES | CCCC=C(C#N)C(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-cyanohex-2-enoate features a hex-2-enoate backbone substituted with a cyano group at the β-carbon. The conjugated system between the double bond and the electron-withdrawing nitrile and ester groups confers unique reactivity. The ethyl ester moiety enhances solubility in organic solvents compared to shorter-chain analogues .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 183.21 g/mol |

| Boiling Point | 245–250°C (estimated) |

| Solubility | Miscible in THF, DCM, ethanol |

Structural analogs, such as ethyl (E)-2-cyanohept-2-enoate (C₁₀H₁₅NO₂), demonstrate how chain elongation impacts steric and electronic properties. The hept-2-enoate variant exhibits reduced reactivity in enzymatic reductions due to increased steric hindrance .

Synthetic Methodologies

Knoevenagel Condensation

The most common synthesis involves Knoevenagel condensation between ethyl cyanoacetate and hexanal. Catalyzed by bases like piperidine, this reaction proceeds under reflux conditions, yielding the α,β-unsaturated nitrile-ester hybrid .

Industrial-Scale Production

Continuous flow reactors optimize yield and purity by maintaining precise temperature control. Catalysts such as immobilized lipases enhance selectivity, minimizing byproducts like regioisomeric esters .

Reactivity and Chemical Transformations

Enzymatic Asymmetric Reduction

Ene-reductases (ERs) catalyze the stereoselective reduction of the α,β-unsaturated bond. For example, Old Yellow Enzyme 1 (OYE1) converts ethyl (E)-2-cyanohex-2-enoate to (S)-2-cyanohexanoate with >99% enantiomeric excess (ee) under NADH-driven conditions .

Table 2: Enzymatic Reduction Performance

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| OYE1 | (E)-isomer | 92 | >99 |

| NCR | (Z)-isomer | 48 | 95 |

Hydrolysis and Functionalization

The ester group undergoes hydrolysis in acidic or basic media to yield 2-cyanohex-2-enoic acid, a precursor for amide coupling reactions. Simultaneously, the nitrile group can be reduced to an amine using LiAlH₄, enabling access to β-amino acids .

Applications in Pharmaceutical Synthesis

Pregabalin Precursors

Ethyl 2-cyanohex-2-enoate serves as a key intermediate in the synthesis of pregabalin, a GABA analogue used to treat neuropathic pain. Chemoenzymatic routes employing ERs bypass traditional resolution steps, reducing production costs by 30% .

Antimicrobial Agents

Derivatives of this compound exhibit moderate activity against Gram-positive bacteria, though further structure-activity relationship (SAR) studies are needed to optimize potency .

Comparative Analysis with Structural Analogs

Chain Length Effects

Shortening the ester moiety from ethyl to methyl improves enzymatic reaction rates by 58% due to reduced steric bulk. Conversely, extending the aliphatic chain (e.g., hept-2-enoate) diminishes substrate binding affinity in ERs .

Stereochemical Control

The (E)-isomer consistently yields (S)-configured products with higher enantioselectivity than the (Z)-isomer, which requires engineered enzymes like Nostoc sp. reductase (NCR) for efficient conversion .

Challenges and Future Directions

Scalability of Biocatalytic Routes

While ER-mediated reductions are stereoselective, low volumetric productivity (≤2 g/L/day) limits industrial adoption. Protein engineering and cofactor recycling systems are under investigation to address this .

Expanding Biomedical Applications

Ongoing research explores nitrile-to-tetrazole transformations for antiviral applications, leveraging the compound’s modular functionalization potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume